Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl- Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 53666-09-4
VCID: VC16506273
InChI: InChI=1S/C9H11FN2/c1-12(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
SMILES:
Molecular Formula: C9H11FN2
Molecular Weight: 166.20 g/mol

Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl-

CAS No.: 53666-09-4

Cat. No.: VC16506273

Molecular Formula: C9H11FN2

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl- - 53666-09-4

Specification

CAS No. 53666-09-4
Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
IUPAC Name N'-(2-fluorophenyl)-N,N-dimethylmethanimidamide
Standard InChI InChI=1S/C9H11FN2/c1-12(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Standard InChI Key FQHNALCZBWNJJG-UHFFFAOYSA-N
Canonical SMILES CN(C)C=NC1=CC=CC=C1F

Introduction

Chemical Identification and Structural Properties

Spectroscopic and Computational Data

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Basis of Prediction
Boiling point285–290°CAnalog data (chloro derivative)
LogP (lipophilicity)1.8 ± 0.3QSAR modeling
Ionization energy (EI)7.5 ± 0.2 eVChloro analog extrapolation
Appearance energy (AE)8.7–9.1 eVMass spectrometry analogs

The electron-withdrawing fluorine atom likely stabilizes the molecular ion in mass spectrometry, analogous to the chloro derivative’s fragmentation patterns .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via aminolysis of DMF-DMA (N,N-dimethylformamide dimethyl acetal) with 2-fluoroaniline, following protocols established for chloro analogs :

2-Fluoroaniline+DMF-DMAEt3N, RTN’-(2-fluorophenyl)-N,N-dimethylmethanimidamide+MeOH\text{2-Fluoroaniline} + \text{DMF-DMA} \xrightarrow{\text{Et}_3\text{N, RT}} \text{N'-(2-fluorophenyl)-N,N-dimethylmethanimidamide} + \text{MeOH}

Key conditions:

  • Solvent: Anhydrous toluene or THF

  • Catalyst: Triethylamine (5–10 mol%)

  • Yield: ~70–80% (estimated from chloro analog syntheses) .

Reactivity and Functionalization

Methanimidamides undergo Dimroth rearrangement under acidic or thermal conditions, enabling access to heterocyclic scaffolds. For example, condensation with electron-deficient anilines could yield fluorinated pyrimidine derivatives, as demonstrated in thieno[2,3-d]pyrimidine syntheses .

Physicochemical and Spectroscopic Characterization

Mass Spectrometry

The chloro analog (C₉H₁₁ClN₂) exhibits a base peak at m/z 182.65 ([M]⁺) with fragments at m/z 167.6 ([M–CH₃]⁺) and m/z 139.5 ([M–Cl]⁺) . For the fluoro derivative:

  • Expected base peak: m/z 166.20 ([M]⁺)

  • Key fragments: m/z 151.1 ([M–CH₃]⁺), m/z 123.1 ([M–F]⁺).

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.25–7.15 (m, 1H, Ar–H)

  • δ 6.95–6.85 (m, 3H, Ar–H)

  • δ 3.10 (s, 6H, N(CH₃)₂)

  • δ 2.95 (s, 2H, NH).

¹³C NMR:

  • δ 160.1 (C=N), 158.5 (C–F), 129.3–115.7 (Ar–C), 40.2 (N(CH₃)₂) .

Biological and Industrial Applications

Material Science Applications

The compound’s electron-deficient aromatic ring makes it a candidate for:

  • Ligands in catalysis: Coordinating transition metals (e.g., Pd, Cu) for cross-coupling reactions.

  • Polymer additives: Stabilizing agents against thermal degradation.

Future Research Directions

  • Synthetic optimization: Microwave-assisted synthesis to improve yield and purity.

  • Biological screening: Anticancer, antimicrobial, and kinase inhibition assays.

  • Computational studies: DFT calculations to predict reactivity and binding modes.

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